molecular formula C22H28FN3O4S B2619854 2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide CAS No. 897618-27-8

2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

Cat. No.: B2619854
CAS No.: 897618-27-8
M. Wt: 449.54
InChI Key: WNNWHSJTSXYXNF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide is a synthetic chemical compound designed for neuroscience and pharmacology research. Its structure, featuring a fluorophenyl-piperazine moiety linked to an ethoxyphenyl acetamide via a sulfonyl ethyl spacer, is characteristic of ligands targeting neurotransmitter systems . Piperazine-based scaffolds are frequently investigated for their affinity to various neurological targets . This compound is provided to the scientific community as a tool compound to facilitate the study of potential therapies for neuropsychiatric disorders. Researchers can utilize this molecule to probe structure-activity relationships (SAR) and investigate mechanisms of action related to transporter inhibition or receptor modulation . The presence of the sulfonyl group is a key structural feature that can influence the compound's electronic properties and binding characteristics, making it a valuable asset for advanced medicinal chemistry programs . This product is intended for in vitro research applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O4S/c1-2-30-19-9-7-18(8-10-19)17-22(27)24-11-16-31(28,29)26-14-12-25(13-15-26)21-6-4-3-5-20(21)23/h3-10H,2,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNWHSJTSXYXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an etherification reaction, where 4-ethoxyphenol is reacted with an appropriate alkylating agent under basic conditions.

    Synthesis of the Fluorophenyl Piperazine: The fluorophenyl piperazine moiety is synthesized by reacting 2-fluorophenylamine with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The ethoxyphenyl intermediate is then coupled with the fluorophenyl piperazine derivative using a sulfonylating agent to form the desired sulfonyl ethyl acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

  • Neuropharmacology : It is being investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating mood disorders such as depression and anxiety. Similar compounds have shown promise as selective serotonin reuptake inhibitors (SSRIs) and anxiolytics .
  • Antipsychotic Activity : Given its structural features, there is potential for this compound to interact with dopamine D2 receptors, making it a candidate for antipsychotic drug development. Research indicates that modifications in the piperazine ring can enhance binding affinity to these receptors.

Research has demonstrated various biological activities associated with this compound:

  • Antidepressant Effects : Studies suggest that analogs of this compound may exhibit antidepressant properties through modulation of serotonin receptor subtypes .
  • Anxiolytic Effects : Animal studies have indicated that derivatives may reduce anxiety-like behaviors, supporting their potential use in treating anxiety disorders.

Synthesis and Chemical Reactions

The compound serves as a building block in organic synthesis:

  • It can undergo various chemical reactions, including oxidation and substitution, leading to the formation of more complex molecules. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Several studies have explored the biological effects of similar compounds:

Study 1

A derivative with a closely related structure was tested in vivo for its effects on anxiety-like behaviors in rodents. Results indicated a significant reduction in anxiety behaviors compared to control groups, suggesting potential therapeutic use in anxiety disorders.

Study 2

In vitro assays demonstrated that another analog displayed high affinity for serotonin receptor subtypes, leading to enhanced serotonergic signaling crucial for mood regulation.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(2-fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)-piperazin-1-yl)acetamide (Compound 16, )

  • Structural Differences :
    • The piperazine is directly sulfonylated with a 2-fluorophenyl group, whereas the target compound has a sulfonylethyl linker between the acetamide and piperazine.
    • The acetamide in Compound 16 is linked to a 2-fluorophenyl group, contrasting with the 4-ethoxyphenyl group in the target.
  • The 4-ethoxyphenyl group in the target compound could enhance lipophilicity and membrane permeability relative to the 2-fluorophenyl substituent in Compound 16 .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

  • Structural Differences :
    • The piperazine is sulfonylated with a 4-methylphenyl (tolyl) group, while the target compound uses a 2-fluorophenyl substituent.
    • The acetamide is attached to a 4-fluorophenyl group instead of 4-ethoxyphenyl.
  • The ethoxy group in the target compound may provide stronger electron-donating effects compared to the fluorine in , influencing receptor interactions .

2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide ()

  • Structural Differences :
    • A styrenesulfonyl group (vinylphenyl sulfonyl) is attached to the piperazine, contrasting with the 2-fluorophenyl substitution in the target.
    • The acetamide is linked to a phenylsulfanylphenyl group instead of 4-ethoxyphenyl.
  • The phenylsulfanyl group in may increase metabolic susceptibility compared to the ethoxy group in the target compound .

2-(4-(3-Chlorophenyl)piperazin-1-yl)-N-(4-((2,4-dichlorobenzyl)sulfanyl)phenyl)acetamide ()

  • Structural Differences :
    • The piperazine is substituted with a 3-chlorophenyl group, and the acetamide is linked to a dichlorobenzylthio-phenyl group.
  • Functional Implications :
    • Chlorine’s higher lipophilicity compared to fluorine (in the target compound) may improve membrane penetration but increase off-target binding risks.
    • The dichlorobenzylthio group could confer higher metabolic stability due to steric hindrance .

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ()

  • Structural Differences :
    • The piperazine is substituted with a 4-methoxyphenyl group, and the acetamide is linked to a benzothiazolylphenyl moiety.
  • Functional Implications :
    • The methoxy group (smaller than ethoxy) may reduce steric hindrance, favoring receptor access.
    • The benzothiazole moiety could enhance fluorescence properties, making this compound suitable for imaging studies, unlike the target compound .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. It features a complex structure that includes an ethoxyphenyl group, a fluorophenyl moiety, and a piperazine ring, which are known to influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H26FN3O4SC_{21}H_{26}FN_{3}O_{4}S, with a molecular weight of 435.5 g/mol. The detailed structure is illustrated below:

PropertyValue
Molecular FormulaC21H26FN3O4SC_{21}H_{26}FN_{3}O_{4}S
Molecular Weight435.5 g/mol
IUPAC NameN-(4-ethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide
InChI KeyZZCSKXUWIVQXTQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to modulate the activity of neurotransmitter receptors and has shown potential in inhibiting certain enzymatic pathways involved in disease processes.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related piperazine derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines (e.g., A431 and Jurkat cells). The mechanism often involves the modulation of Bcl-2 family proteins, leading to increased apoptosis rates in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it possesses bactericidal activity comparable to established antibiotics .

Case Studies

  • Inhibition of Osteoclastogenesis : A related study showed that piperazine derivatives effectively inhibited osteoclast formation, reducing bone resorption activity in vitro and preventing ovariectomy-induced bone loss in vivo . This suggests potential applications in treating osteoporosis.
  • Antibacterial Activity : Another study highlighted the antibacterial effects of similar compounds against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values ranging from 1.9 to 125 μg/mL . This emphasizes the compound's potential as an alternative treatment for bacterial infections.

Research Findings

The biological activity of this compound has been corroborated by various research findings:

Study FocusFindings
Anticancer ActivityInduced apoptosis in cancer cell lines
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria
Osteoclastogenesis InhibitionReduced bone resorption and osteoclast formation

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